molecular formula C18H15ClO4 B14021986 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one CAS No. 84159-85-3

2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one

Cat. No.: B14021986
CAS No.: 84159-85-3
M. Wt: 330.8 g/mol
InChI Key: DZRZZPZAKMISHS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 2-chloronaphthalene.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethoxybenzaldehyde with 2-chloronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The intermediate undergoes cyclization to form the naphthalenone core. This step may involve heating the intermediate in the presence of a dehydrating agent.

    Hydroxylation: The final step involves the introduction of the hydroxy group at the desired position. This can be achieved through selective hydroxylation using reagents such as hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid: Similar structure with a benzoic acid core.

    2-Chloro-4-{[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino}benzonitrile: Contains a benzonitrile core with similar substituents.

Uniqueness

2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is unique due to its naphthalenone core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

CAS No.

84159-85-3

Molecular Formula

C18H15ClO4

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one

InChI

InChI=1S/C18H15ClO4/c1-22-11-7-8-16(23-2)14(9-11)18(21)10-15(19)17(20)12-5-3-4-6-13(12)18/h3-10,21H,1-2H3

InChI Key

DZRZZPZAKMISHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(C=C(C(=O)C3=CC=CC=C32)Cl)O

Origin of Product

United States

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